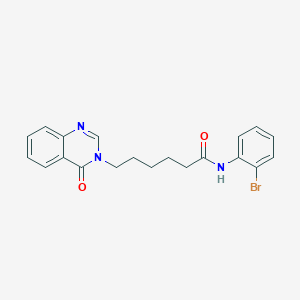

N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Description

N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic compound featuring a quinazolinone core linked to a 2-bromophenyl group via a hexanamide chain. The quinazolinone moiety is a privileged scaffold in medicinal chemistry due to its bioactivity in targeting enzymes such as soluble epoxide hydrolase (sEH) and ATPases .

Properties

Molecular Formula |

C20H20BrN3O2 |

|---|---|

Molecular Weight |

414.3 g/mol |

IUPAC Name |

N-(2-bromophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |

InChI |

InChI=1S/C20H20BrN3O2/c21-16-9-4-6-11-18(16)23-19(25)12-2-1-7-13-24-14-22-17-10-5-3-8-15(17)20(24)26/h3-6,8-11,14H,1-2,7,12-13H2,(H,23,25) |

InChI Key |

KATSUQVUWXINPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinazolinone core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

Introduction of the bromophenyl group: This step might involve a halogenation reaction using bromine or a brominating agent on a phenyl precursor.

Coupling of the hexanamide chain: This can be done through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions for scalability, including temperature control, solvent selection, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide: can undergo various chemical reactions, including:

Oxidation: Potential oxidation of the amide or aromatic rings.

Reduction: Reduction of the quinazolinone moiety to quinazoline.

Substitution: Nucleophilic substitution reactions on the bromophenyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide: may have applications in various fields:

Chemistry: As an intermediate in organic synthesis.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Core Structural Variations

The quinazolinone core is conserved across analogs, but substitutions on the aryl group and chain length differ significantly:

Key Observations :

- Chain Length : Longer chains (e.g., heptanamide in N-(5-Bromopyridin-3-yl)-7-(4-oxoquinazolin-3(4H)-yl)heptanamide) correlate with higher yields (35%) compared to pentanamide (25%) or hexanamide (22%) .

- Aryl Substituents : Bromopyridinyl groups (e.g., ) exhibit higher synthetic yields than dihydrodioxin derivatives, likely due to improved solubility or reactivity .

- Positional Isomerism : The ortho-bromo substituent in the target compound may introduce steric challenges absent in meta-bromo analogs (e.g., 847587-46-6) .

Physicochemical and Purification Properties

All analogs in were purified via HPLC under gradient conditions (5–95% acetonitrile/water, 0.1% formic acid) with retention times (tR) ranging from 8–12 minutes .

Research Implications and Gaps

- Synthetic Optimization : The target’s ortho-bromo group may necessitate modified reaction conditions (e.g., lower temperatures) to mitigate steric hindrance during amide coupling.

- Bioactivity Screening : Prioritize assays against sEH or ATPases, leveraging structural parallels to and compounds.

- Positional Isomer Studies : Compare the target’s binding affinity with meta-bromo analogs (e.g., 847587-46-6) to elucidate substituent effects .

Biological Activity

N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. The quinazoline moiety is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by case studies, molecular docking studies, and relevant research findings.

Molecular Structure

The compound features a bromophenyl group attached to a quinazolinone structure, which is linked to a hexanamide chain. This structural configuration is crucial for its biological activity.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit significant biological activities. The specific activities of N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide include:

- Anticancer Activity : The compound has shown promising results in inhibiting various cancer cell lines.

- Antibacterial Activity : It has demonstrated effectiveness against several bacterial strains.

- Anti-inflammatory Properties : The compound may also reduce inflammation.

Anticancer Activity

In a study involving molecular docking simulations, various quinazoline derivatives were evaluated for their binding affinity to cancer-related proteins. N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide exhibited strong interactions with proteins associated with breast cancer inhibition. Specifically, it showed favorable docking scores against the following targets:

| Protein Target | Binding Energy (kcal/mol) |

|---|---|

| 2W1C | -5.63 |

| 2WD3 | -6.08 |

| 4CQ0 | -9.67 |

| 3HB5 | -8.74 |

These results indicate that the compound may serve as a potential lead for developing new anticancer agents targeting these proteins .

Antibacterial Activity

The antibacterial efficacy of N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide was assessed against various Gram-positive and Gram-negative bacteria. The compound demonstrated moderate activity at concentrations of 50 µg/ml against Mycobacterium tuberculosis and other bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

Quinazoline derivatives have been noted for their anti-inflammatory effects. In vitro studies indicated that N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide could inhibit pro-inflammatory cytokines, thus highlighting its therapeutic potential in treating inflammatory diseases.

Case Studies

- Cancer Cell Line Study : A study conducted on various cancer cell lines showed that the compound significantly inhibited cell proliferation in breast cancer models (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity compared to standard chemotherapeutics.

- Antibacterial Efficacy : In a comparative study against standard antibiotics, the compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, reinforcing its potential as an alternative treatment option in bacterial infections.

Q & A

Q. Table 1. Comparative Cytotoxicity of Quinazolinone Derivatives

| Compound | Cell Line (IC50, µM) | Assay Method | Reference |

|---|---|---|---|

| Parent compound (no Br) | HeLa: 12.4 | MTT (48h) | |

| N-(2-bromophenyl) derivative | HeLa: 5.2 | MTT (72h) | |

| C8-chain analog | MCF-7: 18.3 | SRB (48h) |

Q. Table 2. Key Synthetic Parameters

| Reaction Step | Optimal Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Quinazolinone cyclization | Reflux, 18h, EtOH/H2O | 65–75 | >98% |

| Amide coupling | DMF, 60°C, 24h, DIEA | 50–60 | 95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.